Methyl 1-(2-bromoethyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 1-(2-bromoethyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-bromoethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 1H-pyrrole-2-carboxylic acid with 2-bromoethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which is then brominated to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-bromoethyl)-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,3-diones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrroles with various functional groups replacing the bromine atom.
Oxidation: Products include pyrrole-2,3-diones and other oxidized derivatives.
Reduction: Products include the corresponding alcohols and partially reduced pyrrole derivatives.
Scientific Research Applications
Methyl 1-(2-bromoethyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its ability to interact with biological targets.
Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of Methyl 1-(2-bromoethyl)-1H-pyrrole-2-carboxylate depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-chloroethyl)-1H-pyrrole-2-carboxylate
- Methyl 1-(2-iodoethyl)-1H-pyrrole-2-carboxylate
- Methyl 1-(2-fluoroethyl)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 1-(2-bromoethyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.
Properties
CAS No. |
123257-05-6 |
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Molecular Formula |
C8H10BrNO2 |
Molecular Weight |
232.07 g/mol |
IUPAC Name |
methyl 1-(2-bromoethyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H10BrNO2/c1-12-8(11)7-3-2-5-10(7)6-4-9/h2-3,5H,4,6H2,1H3 |
InChI Key |
OFUISBCPLZKQTD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CN1CCBr |
Origin of Product |
United States |
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